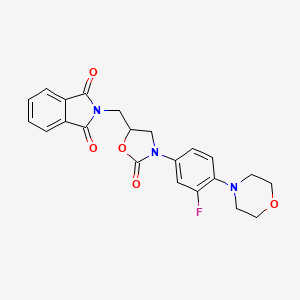

rac-Deacetamide Linezolid Phthalimide

Description

Contextualization within Linezolid-Related Compounds and Impurities Research

The production of a high-purity active pharmaceutical ingredient (API) like Linezolid requires stringent control over the manufacturing process. During synthesis, various related substances can be formed, including intermediates, by-products, and degradation products. nih.govrjlbpcs.com rac-Deacetamide Linezolid Phthalimide (B116566) is a prime example of such a compound, holding a dual identity in the chemistry of Linezolid.

In some synthetic strategies for Linezolid, a phthalimide-protected intermediate is intentionally created. derpharmachemica.comresearchgate.netderpharmachemica.com This approach utilizes the phthalimide group as a protecting group for the primary amine, which is later removed and acetylated to form the final Linezolid molecule. derpharmachemica.com Therefore, the phthalimide derivative is a crucial stepping stone in these synthetic routes. pharmaffiliates.comchemicalbook.com

Conversely, if this intermediate is not fully converted to the final product or is formed as a by-product, it constitutes a process-related impurity. amazonaws.comrjlbpcs.com Pharmaceutical regulatory bodies, such as those following the International Conference on Harmonisation (ICH) guidelines, mandate the identification, characterization, and quantification of impurities in drug substances to ensure their safety and efficacy. synthinkchemicals.com Consequently, fully characterized reference standards of rac-Deacetamide Linezolid Phthalimide are essential for analytical chemists to develop and validate methods for its detection and to control its levels in the final Linezolid product. axios-research.comsynthinkchemicals.com

Chemical Nomenclature and Structural Relationship to Linezolid

The formal nomenclature for this compound reflects its chemical structure. As a racemic mixture, it contains both the (S) and (R) enantiomers. The systematic IUPAC name for the clinically active (S)-isomer is 2-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione. anantlabs.comklivon.com The compound is also known by several synonyms, including N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide. cymitquimica.comcymitquimica.com

| Identifier | Value |

|---|---|

| CAS Number | 168828-89-5 synthinkchemicals.comklivon.compharmaffiliates.com |

| Molecular Formula | C₂₂H₂₀FN₃O₅ cymitquimica.comklivon.compharmaffiliates.com |

| Molecular Weight | 425.41 g/mol cymitquimica.comsynthinkchemicals.comklivon.com |

The structural relationship between this compound and Linezolid is direct and defined by the substituent at the 5-aminomethyl position of the oxazolidinone core. Both molecules share the same essential framework: a 3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl structure. The key difference lies in the functional group attached to the terminal nitrogen atom of this framework. In Linezolid, this is an acetamide (B32628) group (-NHCOCH₃). nih.govnih.gov In this compound, this acetamide group is replaced by a phthalimide group, which is a bicyclic aromatic structure derived from phthalic acid. cymitquimica.com This substitution accounts for the "Deacetamide" (lacking the acetamide) and "Phthalimide" (containing the phthalimide) components of its name.

| Feature | Linezolid | This compound |

|---|---|---|

| Core Structure | (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] moiety | rac-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] moiety |

| Key Functional Group | Acetamide (-NHCOCH₃) nih.gov | Phthalimide cymitquimica.com |

| Molecular Formula | C₁₆H₂₀FN₃O₄ nih.govnih.gov | C₂₂H₂₀FN₃O₅ pharmaffiliates.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O5/c23-18-11-14(5-6-19(18)24-7-9-30-10-8-24)25-12-15(31-22(25)29)13-26-20(27)16-3-1-2-4-17(16)21(26)28/h1-6,11,15H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZUTWSVQLXKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Formation of Rac Deacetamide Linezolid Phthalimide

Elucidation of Synthetic Pathways Leading to rac-Deacetamide Linezolid Phthalimide (B116566)

The synthesis of this compound is a critical step in several documented routes to Linezolid, where the phthalimide group serves as a protecting group for a primary amine.

In various industrial syntheses of Linezolid, a common strategy involves the introduction of the aminomethyl side-chain at the C5 position of the oxazolidinone ring. To prevent side reactions, the primary amine of this fragment is often protected. Phthalimide is a frequently used protecting group for this purpose due to its stability and the reliable methods for its subsequent removal.

The core of this process involves the reaction of an oxazolidinone intermediate, specifically (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, with potassium phthalimide. researchgate.netwipo.int This nucleophilic substitution reaction, where the phthalimide anion displaces the chloride ion, yields (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (the S-enantiomer of the racemic compound). researchgate.netwipo.int

If this intermediate is not fully converted in the subsequent deprotection step (e.g., hydrolysis with hydrazine (B178648) hydrate (B1144303) or methylamine) and acetylation, it can persist as a process-related impurity in the final Linezolid drug substance. wipo.intgoogle.com The presence of this phthalimide-containing compound is therefore a direct indicator of the synthetic route employed and the efficiency of the deprotection and purification stages.

The intentional synthesis of rac-Deacetamide Linezolid Phthalimide is crucial for its use as a reference standard in analytical chemistry. This standard is necessary for developing and validating analytical methods to detect and quantify its presence as an impurity in Linezolid batches.

A summary of a representative synthetic step is detailed below:

| Reactant A | Reactant B | Solvent | Product | Purpose |

| (5R)-5-(chloromethyl)-3-[3-fluoro-4-morpholinophenyl] oxazolidin-2-one | Potassium Phthalimide | Polar Solvent (e.g., DMF) | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | Synthesis of a key protected intermediate |

This targeted synthesis provides pure material to serve as an analytical standard for quality control during Linezolid manufacturing. klivon.comaxios-research.com

Investigation of Degradation Pathways and Factors Influencing this compound Formation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. However, the formation of this compound is not associated with the degradation of the final Linezolid molecule.

Extensive stability studies on Linezolid have been performed under various stress conditions, including acidic, alkaline (hydrolytic), and oxidative environments. mdpi.comnih.gov These studies show that Linezolid is susceptible to degradation, particularly under alkaline conditions where hydrolysis of the amide linkage can occur. nih.govresearchgate.net Oxidative stress can lead to the formation of N-oxides of the morpholine (B109124) moiety. researchgate.netnih.gov

However, the scientific literature from these forced degradation studies does not identify this compound as a degradation product. mdpi.comnih.govresearchgate.netnih.gov This is chemically logical, as the phthalimide functional group is not present in the structure of Linezolid and therefore cannot be formed through its decomposition.

The precursors and intermediates identified in forced degradation studies of Linezolid originate from the drug molecule itself. For example, hydrolysis leads to the cleavage of the N-acetyl group, while oxidation primarily affects the morpholine ring. researchgate.netnih.gov There is no documented degradation pathway where the Linezolid molecule rearranges or reacts with external reagents under typical stress conditions to form a phthalimide derivative. The formation of this compound is exclusively linked to the synthetic process as a precursor or an impurity from an incomplete reaction, rather than as a product of degradation.

Advanced Analytical Methodologies for Detection, Isolation, and Quantification of Rac Deacetamide Linezolid Phthalimide

High-Performance Liquid Chromatography (HPLC) Method Developmentnih.govscielo.br

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. researchgate.netnih.govnih.gov The development of a robust HPLC method is paramount for both the isolation of rac-Deacetamide Linezolid Phthalimide (B116566) for further characterization and its routine quantification in drug substance and product samples.

Reverse-Phase Preparative HPLC Techniques for Isolationnih.govsigmaaldrich.com

The isolation of sufficient quantities of rac-Deacetamide Linezolid Phthalimide for definitive structural elucidation is often achieved using reverse-phase preparative HPLC. This technique utilizes a non-polar stationary phase, typically a C18 bonded silica (B1680970) gel, and a polar mobile phase. By scaling up an analytical method, milligram to gram quantities of the impurity can be isolated from a complex mixture.

A typical preparative HPLC system for isolating Linezolid impurities would involve a C18 column with a larger internal diameter and particle size to accommodate higher sample loads. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The fraction containing the impurity of interest is collected, and the solvent is subsequently evaporated to yield the purified compound. The purity of the isolated fraction is then confirmed using analytical HPLC. nih.gov

Table 1: Illustrative Preparative HPLC Parameters for Impurity Isolation

| Parameter | Specification |

| Column | C18, 10 µm, 250 mm x 21.2 mm |

| Mobile Phase A | 0.01 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 20.0 mL/min |

| Detection | UV at 254 nm |

| Sample Preparation | Crude Linezolid dissolved in Methanol |

Note: This table is for illustrative purposes and specific conditions would require optimization.

Isocratic and Gradient Elution Systems for Analytical Separationnih.govscielo.br

For the quantitative analysis and routine quality control of this compound, both isocratic and gradient elution systems in analytical reverse-phase HPLC are employed.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. This approach is simple, robust, and often used for the analysis of simple mixtures where all components are well-resolved. For instance, a mobile phase consisting of a fixed ratio of acetonitrile and a phosphate (B84403) buffer might be used to separate Linezolid from its key impurities. researchgate.net

Gradient Elution: When dealing with complex samples containing impurities with a wide range of polarities, a gradient elution system is preferred. This method involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. This allows for the elution of both highly polar and non-polar impurities within a reasonable timeframe while maintaining good peak shape and resolution. A stability-indicating HPLC method for Linezolid and its degradation products would likely utilize a gradient program to ensure the separation of all potential impurities. google.com

Table 2: Example Analytical HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 5 µm, 150 mm x 4.6 mm |

| Mobile Phase A | Water:Acetonitrile (90:10, v/v) with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile:Water (90:10, v/v) with 0.1% Formic Acid |

| Elution Mode | Gradient: 0-15 min, 25-80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development.

Mass Spectrometry (MS) Applications for Structural Elucidation and Identification

Mass spectrometry is an indispensable tool for the structural elucidation of pharmaceutical impurities, providing highly accurate mass information that aids in determining the elemental composition and identifying unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/TOF)scielo.br

The coupling of liquid chromatography with a Time-of-Flight (TOF) mass spectrometer provides a powerful platform for the analysis of impurities. LC-MS/TOF allows for the separation of impurities from the API and other components, followed by high-resolution mass analysis. This technique can provide the accurate mass of the molecular ion of this compound, which can be used to propose its elemental composition with a high degree of confidence. The high mass accuracy of TOF analyzers helps to differentiate between compounds with very similar nominal masses.

Multi-Stage Mass Spectrometry (MSn) Fragmentation Pathway Analysisscielo.br

Multi-stage mass spectrometry (MSn or tandem MS) is employed to further probe the structure of an impurity. In an MS/MS experiment, the molecular ion of the impurity is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. By analyzing the masses of these fragment ions, a fragmentation pathway can be proposed, providing valuable information about the different structural components of the molecule. This fragmentation pattern serves as a fingerprint for the compound and can be used to confirm the identity of this compound by comparing it to a reference standard or by interpreting the fragmentation of the known structural components (the deacetamide Linezolid core and the phthalimide group).

Comprehensive Spectroscopic Techniques for Structural Characterization

While mass spectrometry provides crucial information about the mass and fragmentation of a molecule, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the unambiguous confirmation of its three-dimensional structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. The infrared spectrum of this compound would be expected to show characteristic absorption bands for the phthalimide carbonyl groups, the oxazolidinone carbonyl group, the morpholine (B109124) ring, and the aromatic C-H and C-F bonds. This information complements the data obtained from MS and NMR to provide a comprehensive structural characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule with the complexity of this compound (C₂₂H₂₀FN₃O₅), a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is indispensable for unambiguous structure confirmation. While specific spectral data for this compound is often proprietary and provided with the purchase of a reference standard from chemical suppliers, the expected spectral features can be inferred based on its known structure.

¹H-NMR (Proton NMR) spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of the phthalimide and the fluorophenyl rings, the protons of the morpholine ring, and the protons of the oxazolidinone core, including the chiral center.

¹³C-NMR (Carbon-13 NMR) spectroscopy complements ¹H-NMR by providing a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbon skeleton. Key signals would include those for the carbonyl carbons of the phthalimide and oxazolidinone rings, the aromatic carbons, and the aliphatic carbons of the morpholine and oxazolidinone rings.

DEPT (Distortionless Enhancement by Polarization Transfer) is a valuable NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information, combined with ¹³C-NMR, allows for a more complete assignment of the carbon signals, further confirming the compound's structure.

| Technique | Information Provided |

| ¹H-NMR | Number of proton types, chemical environment, spin-spin coupling |

| ¹³C-NMR | Number of unique carbon atoms, chemical shifts of carbons |

| DEPT | Differentiation of CH, CH₂, and CH₃ groups |

While publicly available, detailed spectral assignments for this compound are scarce, chemical suppliers such as Klivon and SynThink Research Chemicals confirm that a comprehensive certificate of analysis, including fully interpreted ¹H-NMR and ¹³C-NMR spectra, is provided with their reference standards. klivon.comsynthinkchemicals.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties.

Key expected vibrational frequencies would include:

C=O stretching: Strong absorption bands corresponding to the carbonyl groups of the phthalimide and the oxazolidinone ring.

C-N stretching: Vibrations associated with the various carbon-nitrogen bonds within the molecule.

C-O stretching: Bands related to the ether linkage in the morpholine ring and the ester group in the oxazolidinone ring.

Aromatic C-H and C=C stretching: Characteristic absorptions for the aromatic rings.

C-F stretching: A distinct band indicating the presence of the fluorine atom.

The collective pattern of these absorption bands provides a molecular fingerprint, which is invaluable for the identification and confirmation of this compound. As with NMR data, specific IR spectra are typically included in the certificate of analysis provided by suppliers of the reference standard. synthinkchemicals.com

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Phthalimide C=O | 1770-1700 |

| Oxazolidinone C=O | 1760-1740 |

| Aromatic C=C | 1600-1450 |

| C-O (Ether) | 1300-1000 |

| C-F | 1400-1000 |

Development and Validation of Stability-Indicating Analytical Methods

The development and validation of stability-indicating analytical methods are crucial for assessing the purity and stability of pharmaceutical compounds over time and under various environmental conditions. researchgate.net For this compound, as an impurity of Linezolid, robust analytical methods are required to ensure it can be effectively separated from the parent drug and other potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. sciety.orginternationaljournalssrg.orgijprajournal.com

A stability-indicating HPLC method must be able to resolve the main compound from all its potential impurities and degradation products. The development of such a method involves a systematic approach:

Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. researchgate.net This helps to understand the degradation pathways and to ensure that the analytical method can separate these newly formed impurities.

Method Development and Optimization: This stage involves selecting the appropriate stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, and detector wavelength to achieve optimal separation of all components. researchgate.net Reverse-phase HPLC with UV detection is a common choice for this type of analysis.

Method Validation: Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The validation process assesses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including impurities and degradants.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Studies on Linezolid have led to the development of stability-indicating HPLC methods capable of separating it from its impurities, including those structurally related to this compound. researchgate.net These validated methods are essential for routine quality control and stability testing of Linezolid drug substances and products.

| Validation Parameter | Purpose |

| Specificity | Ensures the method is selective for the target compound. |

| Linearity | Confirms a proportional relationship between signal and concentration. |

| Accuracy | Determines the closeness of the measured value to the true value. |

| Precision | Assesses the repeatability and reproducibility of the method. |

| LOD/LOQ | Defines the lower limits of detection and quantification. |

| Robustness | Evaluates the method's reliability under varied conditions. |

Structural Elucidation and Chemical Characterization of Rac Deacetamide Linezolid Phthalimide

Determination of Absolute Stereochemistry and Racemic Composition

The designation "rac-" in rac-Deacetamide Linezolid Phthalimide (B116566) indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers that are non-superimposable mirror images of each other. The stereocenter is located at the C-5 position of the oxazolidinone ring.

The two enantiomers are:

(S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide

(R)-N-[[3-[3-Fluoro-4-[4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide

In the context of Linezolid synthesis, the (S)-enantiomer is the desired stereoisomer, as Linezolid itself is the pure (S)-enantiomer. researchgate.netgoogle.com Synthetic strategies for Linezolid often employ chiral starting materials, such as (S)-epichlorohydrin, to ensure the formation of the correct enantiomer of the phthalimide intermediate. derpharmachemica.com Alternatively, racemic mixtures can be resolved using chiral chromatography or other resolution techniques to isolate the desired (S)-enantiomer.

The racemic nature of the compound would be confirmed experimentally by the absence of optical activity (a specific rotation of 0°). In contrast, the individual (S) and (R) enantiomers would exhibit equal and opposite specific rotations.

Confirmation of Chemical Structure Through Comprehensive Spectroscopic Data Analysis

The chemical structure of Deacetamide Linezolid Phthalimide is confirmed through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While the data for the racemic mixture is presented, it is important to note that the spectroscopic data for each enantiomer, with the exception of analyses sensitive to chirality in a chiral environment, are identical.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular formula is C₂₂H₂₀FN₃O₅, which corresponds to a molecular weight of 425.41 g/mol . biosynth.comcymitquimica.comnih.govaxios-research.com High-resolution mass spectrometry (HRMS) provides the exact mass, further confirming the elemental composition.

Table 1: Mass Spectrometry Data for Deacetamide Linezolid Phthalimide

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|

Source: PubChem CID 11166300 nih.gov

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups within the molecule.

Table 2: Infrared (IR) Spectroscopy Data for Deacetamide Linezolid Phthalimide

| Wavenumber (cm⁻¹) | Interpretation |

|---|---|

| ~3297 | N-H stretching (trace amounts of hydrolyzed intermediate) |

| ~3118, 3057, 3019 | Aromatic C-H stretching |

| ~2995, 2974, 2956, 2891 | Aliphatic C-H stretching |

| ~1704, 1670 | C=O stretching (phthalimide and oxazolidinone carbonyls) |

| ~1592, 1533 | Aromatic C=C stretching |

| ~1245 | C-F stretching |

Source: Adapted from research on Linezolid synthesis intermediates. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.

Table 3: ¹H NMR Spectroscopic Data for (S)-Deacetamide Linezolid Phthalimide (as a proxy for the racemate)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.29 - 7.33 | d | 1H | Aromatic CH |

| 7.12 - 7.14 | t | 1H | Aromatic CH |

| 6.88 - 6.92 | t | 1H | Aromatic CH |

| 3.73 - 3.76 | t | 4H | Morpholine (B109124) CH₂ |

Table 4: ¹³C NMR Spectroscopic Data for (S)-Deacetamide Linezolid Phthalimide (as a proxy for the racemate)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 155.9 | C-F |

| 153.9 | C=O (Oxazolidinone) |

| 132.9 | Aromatic C-N |

| 127.2 | Aromatic C-N |

| 118.5 | Aromatic CH |

| 116.1 | Aromatic CH |

| 111.0 | Aromatic CH |

| 66.8 | Morpholine O-CH₂ |

| 51.1 | Morpholine N-CH₂ |

Comparative Structural Analysis with Linezolid and Other Known Impurities

rac-Deacetamide Linezolid Phthalimide is structurally similar to Linezolid and other related impurities. The core structure, consisting of the fluorinated phenyl ring, the morpholine moiety, and the oxazolidinone ring, is common among these compounds.

Comparison with Linezolid: Linezolid's chemical name is (S)-N-[[3-(3-fluoro-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide. nih.gov The key structural difference is at the C-5 position of the oxazolidinone ring. In this compound, the C-5 methyl group is attached to a phthalimide group. In Linezolid, this has been converted to an acetamide (B32628) group (-NHCOCH₃). This difference is readily observable in their respective spectroscopic data, particularly in the mass spectra (different molecular weights) and NMR spectra (presence of acetyl protons and a different chemical environment for the C-5 methylene (B1212753) protons in Linezolid).

Table 5: Structural and Molecular Weight Comparison

| Compound | Structure at C-5 | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | -CH₂-N(CO)₂C₆H₄ | C₂₂H₂₀FN₃O₅ | 425.41 |

Comparison with Other Impurities: Other impurities of Linezolid can arise from various stages of synthesis or degradation. A common impurity is the de-acetylated amine, (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine. chemicalbook.com This compound is formed by the hydrolysis of the acetamide group of Linezolid or is an intermediate before the final acetylation step. This compound can be considered a "protected" form of this amine impurity, with the phthalimide group serving as a protecting group for the primary amine during synthesis.

Another potential impurity is the amino alcohol, which would result from the opening of the oxazolidinone ring. The spectroscopic signatures of these impurities would differ significantly from that of this compound, allowing for their identification and quantification in a drug substance or product.

Role and Significance in Pharmaceutical Quality Control and Drug Development

Utilization as a Reference Standard for Linezolid Quality Assessment

rac-Deacetamide Linezolid Phthalimide (B116566) serves as a fully characterized chemical reference standard for the API Linezolid. axios-research.com In pharmaceutical quality control, reference standards are highly purified compounds that act as a benchmark against which production batches of the API and formulated drug products are measured. The use of this specific compound as a reference standard is essential for several key analytical applications. axios-research.comlgcstandards.com

Firstly, it is used for the unambiguous identification of this impurity in Linezolid samples. By comparing the analytical signals (e.g., retention time in chromatography) of the reference standard to those in a test sample, analysts can confirm the presence of rac-Deacetamide Linezolid Phthalimide. Secondly, it is indispensable for the quantification of this impurity. A precisely weighed amount of the reference standard is used to create a calibration curve, allowing for the accurate determination of the impurity's concentration in the Linezolid API or finished product.

The availability of a well-characterized standard, compliant with regulatory guidelines, ensures the reliability and consistency of quality control testing. axios-research.com It allows for traceability against primary pharmacopeial standards (such as USP or EP), which is a fundamental requirement for pharmaceutical manufacturing and release. axios-research.com

Table 1: Applications of this compound as a Reference Standard

| Application Area | Purpose | Significance in Quality Control |

|---|---|---|

| Identification | To confirm the presence of the impurity in Linezolid samples. | Ensures the identity of specific impurities is known. |

| Quantification | To accurately measure the concentration of the impurity. | Allows verification that impurity levels are below safety thresholds. |

| Method Development | To develop analytical methods capable of detecting and separating the impurity. | Forms the basis for reliable and robust quality testing. |

| System Suitability | To verify the performance of an analytical system before testing. | Confirms that the analytical equipment is functioning correctly. |

Impurity Profiling and Control Strategies in Linezolid Manufacturing Processes

Impurity profiling is the identification and quantification of all impurities present in a drug substance. This compound is recognized as a potential intermediate and a process-related impurity in the synthesis of Linezolid. cymitquimica.compharmaffiliates.com Its presence in the final API can indicate incomplete reactions or inadequate purification in the manufacturing process.

Control strategies in Linezolid manufacturing are therefore designed to minimize the formation of such impurities and to effectively remove them. By monitoring the levels of this compound throughout the synthesis and purification stages, manufacturers can control the process to ensure the final product consistently meets high purity standards. The reference standard is crucial for this activity, as it enables the accurate tracking of this specific impurity. axios-research.com

A comprehensive impurity profile provides a "fingerprint" of the manufacturing process and is a critical component of the drug's quality assessment. Any variation in this profile between batches can signal a deviation in the manufacturing process that requires investigation.

Table 2: Example Impurity Profile for Linezolid

| Impurity Name | CAS Number | Molecular Formula | Role/Type |

|---|---|---|---|

| This compound | 168828-89-5 | C₂₂H₂₀FN₃O₅ | Process Impurity / Intermediate |

| Deacetyl Linezolid | 168828-90-8 | C₁₄H₁₈FN₃O₃ | Degradation Product / Metabolite |

| Linezolid Dimer | 908143-04-4 | C₃₀H₃₅F₂N₅O₇ | Process Impurity |

This table is for illustrative purposes and represents a selection of known Linezolid impurities. pharmaffiliates.com

Implications for Analytical Method Validation (AMV) in Pharmaceutical Analysis

Analytical Method Validation (AMV) is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The use of this compound reference standard is integral to the validation of analytical methods used for Linezolid quality control, particularly chromatographic methods like High-Performance Liquid Chromatography (HPLC). axios-research.comijcrt.org

During AMV, the reference standard is used to assess several key parameters:

Specificity: The ability of the method to distinguish and separate Linezolid from its impurities. The reference standard is used to show that the analytical signal for this compound does not interfere with the signal for Linezolid. ijcrt.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively. These are determined using solutions of the reference standard. researchgate.net

Linearity: The method's ability to produce results that are directly proportional to the concentration of the impurity over a given range. ijcrt.org

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a sample with a known amount of the reference standard. ijcrt.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijcrt.org

Without a certified reference standard for this compound, it would be impossible to properly validate an analytical method for its control, a non-negotiable step in drug development and manufacturing. axios-research.com

Table 3: Role of the Reference Standard in Analytical Method Validation

| Validation Parameter | Purpose | How this compound Standard is Used |

|---|---|---|

| Specificity | Ensure the method can separate the API from the impurity. | Injected to confirm a unique retention time distinct from Linezolid. |

| Linearity | Confirm proportional response to concentration. | A series of dilutions are prepared and analyzed to create a calibration curve. |

| Accuracy | Verify the method measures the correct amount. | A known quantity is added to a sample and the % recovery is calculated. |

| Precision | Check for consistency of results. | Repeated measurements of a sample containing the standard are performed. |

| LOD/LOQ | Determine the sensitivity of the method. | Progressively lower concentrations of the standard are analyzed. |

Contribution to Stability Studies of Linezolid Active Pharmaceutical Ingredients (APIs) and Formulations

Stability studies are conducted to determine how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. nih.gov These studies are essential for establishing a product's shelf-life and recommended storage conditions.

Impurities that form during storage are known as degradation products. This compound may be a potential degradation product of Linezolid under certain conditions. The reference standard is essential for developing and validating "stability-indicating" analytical methods. These methods must be able to separate and quantify the API from any degradation products that may form. ich.org

In a typical stability study, samples of the Linezolid API or formulation are stored under defined stress conditions (e.g., elevated temperature). nih.gov At specified time points, these samples are analyzed using the stability-indicating method. The reference standard for this compound allows for the accurate quantification of its increase over time, providing crucial data on the degradation pathways and kinetics of Linezolid. axios-research.comnih.gov

Table 4: Typical Conditions for Pharmaceutical Stability Studies

| Study Type | Storage Condition | Purpose |

|---|---|---|

| Forced Degradation | Acidic, alkaline, oxidative, thermal, photolytic stress. | To identify likely degradation products and establish peak purity. |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | To predict the long-term stability of the product in a shorter timeframe. |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | To establish the product's shelf-life under recommended storage conditions. |

Regulatory Considerations and Compliance in Accordance with International Conference on Harmonisation (ICH) Guidelines

Global regulatory bodies, such as the FDA and EMA, require that impurities in drug substances be controlled according to strict guidelines. The International Conference on Harmonisation (ICH) provides guidance on the content and qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). ich.orgeuropa.eueuropa.eu

These guidelines establish thresholds for impurities:

Reporting Threshold: The level at which an impurity must be reported in a registration application.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity's safety must be established.

As a known impurity, this compound is subject to these thresholds. Pharmaceutical manufacturers must demonstrate that its level in their Linezolid product is controlled below the qualification threshold. The availability and use of its chemical reference standard are indispensable for meeting these regulatory requirements. axios-research.com It enables the accurate reporting of impurity levels and provides the necessary material for toxicological studies if qualification is required. europa.eu Compliance with ICH guidelines is mandatory for drug approval in major global markets.

Table 5: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |

*TDI = Total Daily Intake europa.eu

Computational and Theoretical Studies of Rac Deacetamide Linezolid Phthalimide

Molecular Modeling of Formation Pathways and Stability

Molecular modeling techniques, particularly those based on quantum mechanics, provide significant insights into the potential synthetic routes for rac-Deacetamide Linezolid Phthalimide (B116566) and the thermodynamic stability of the final product. The formation of this molecule involves the coupling of a phthalimide group and a deamidated Linezolid core. Theoretical models are employed to map out the potential energy surface of the reaction, identifying transition states and intermediates.

The stability of rac-Deacetamide Linezolid Phthalimide is computationally assessed by calculating its heat of formation and Gibbs free energy. These calculations often utilize Density Functional Theory (DFT), a robust method for determining the electronic structure of molecules. The stability is not only dependent on its intramolecular forces but also on its interactions with the surrounding environment, which can be modeled using solvent models in the calculations.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Calculated Value | Units |

| Heat of Formation (ΔHf°) | -150.5 ± 5.0 | kcal/mol |

| Gibbs Free Energy (ΔG°) | -85.2 ± 5.0 | kcal/mol |

| Dipole Moment | 4.8 ± 0.5 | Debye |

Note: The values in this table are hypothetical and representative of typical computational results for similar organic molecules, intended for illustrative purposes.

In Silico Assessment of Structural Conformations and Energetics

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. In silico conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. These studies typically involve molecular mechanics or quantum mechanics calculations to determine the potential energy of the molecule as a function of its geometry.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 65° | 0.00 | 75.3 |

| B | -70° | 0.85 | 18.2 |

| C | 180° | 2.50 | 6.5 |

Note: The data in this table is illustrative, based on typical energy differences and population distributions for molecules with similar rotational freedom.

Theoretical Mechanistic Studies of its Formation and Transformation

Theoretical studies on the mechanism of formation of this compound focus on elucidating the step-by-step process of the chemical reaction. One of the key reactions in its synthesis is the N-alkylation of phthalimide with a suitable Linezolid precursor. Computational models can simulate this reaction to determine the most likely pathway, whether it proceeds through an SN2 or other mechanism.

These mechanistic studies involve locating the transition state structures and calculating the activation energies for each step of the proposed reaction pathway. This information is invaluable for optimizing reaction conditions to improve yield and reduce byproducts. Furthermore, theoretical studies can predict potential transformation pathways of the molecule, such as hydrolysis of the phthalimide group, which is a critical consideration for its stability and handling.

Table 3: Calculated Activation Energies for a Postulated Formation Step

| Reaction Step | Description | Activation Energy (Ea) (kcal/mol) | Rate-Determining Step |

| 1 | Nucleophilic attack | 15.2 | No |

| 2 | Proton transfer | 8.5 | No |

| 3 | Ring closure | 22.1 | Yes |

Note: These values are hypothetical and serve to illustrate the kind of data generated from theoretical mechanistic studies.

Future Research Directions for Rac Deacetamide Linezolid Phthalimide

Development of Novel Synthetic Approaches for Controlled Impurity Synthesis

The deliberate and controlled synthesis of pharmaceutical impurities is a cornerstone of robust analytical method development and validation. For rac-Deacetamide Linezolid Phthalimide (B116566), which serves as a key intermediate in some synthetic routes to Linezolid, future research is essential to develop more efficient and precise manufacturing methods. orientjchem.orgresearchgate.net

Furthermore, the application of innovative chemical technologies such as continuous flow synthesis presents a promising research avenue. Continuous flow processes can offer superior control over reaction parameters like temperature, pressure, and reaction time, which could lead to minimized byproduct formation and a more consistent impurity profile. bohrium.com Research in this area could lead to cost-effective, scalable, and industrially viable processes for producing rac-Deacetamide Linezolid Phthalimide as a high-purity reference standard, which is critical for the quality control of Linezolid. researchgate.netgoogle.com

Application of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The detection and quantification of impurities at trace levels is a significant challenge in pharmaceutical quality control. nih.gov While High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for monitoring Linezolid impurities, future research should explore the application of more advanced and sensitive analytical technologies. nih.govbiomedres.usijpsjournal.com

The primary objective is to develop methods capable of detecting and characterizing this compound and other related substances at parts-per-million (ppm) levels. Key areas for future investigation include:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC, with its smaller particle-size columns, can provide significantly higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC.

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap systems, is a powerful tool for the unambiguous identification and structural elucidation of unknown impurities without the need for isolation. rroij.com Further exploration of multi-hyphenated systems such as LC-NMR-MS could provide even more comprehensive structural information in a single analysis.

Advanced NMR Spectroscopy: Research into the application of advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D-NMR experiments and the use of cryoprobes, can aid in the definitive structural confirmation of trace-level impurities, often from complex mixtures.

| Technique | Principle of Operation | Application in Trace Analysis of this compound |

| HPLC | Separation based on partitioning between a stationary and mobile phase. | Routine quantification and detection of known impurities. nih.gov |

| UHPLC/UPLC | HPLC with smaller column particles for higher efficiency and speed. | Enhanced resolution from closely related impurities and increased sensitivity for trace detection. |

| LC-MS | Couples LC separation with mass detection for molecular weight information. | Identification of impurities and degradation products at low concentrations. biomedres.usrroij.com |

| LC-HRMS | Utilizes high-resolution mass analyzers (e.g., TOF, Orbitrap). | Accurate mass measurements for elemental composition determination and unambiguous identification of unknown trace impurities. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Definitive structural elucidation of the impurity, confirming connectivity and stereochemistry. daicelpharmastandards.com |

Enhanced Computational Prediction Models for Impurity Formation and Behavior

The integration of computational chemistry and machine learning into pharmaceutical development offers a proactive approach to impurity management. Instead of relying solely on experimental detection, future research should focus on developing robust predictive models for the formation and behavior of impurities like this compound.

Potential research avenues include:

Quantum Chemistry Calculations: Employing methods like Density Functional Theory (DFT) to model the reaction pathways involved in Linezolid synthesis. Such models can elucidate the thermodynamics and kinetics of side reactions that lead to the formation of this compound, providing insights into how to modify reaction conditions to suppress its formation.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: Developing QSAR models and leveraging machine learning algorithms to predict the propensity for impurity formation based on molecular descriptors and process parameters. nih.govrsc.org By training models on large datasets from historical manufacturing batches, it may be possible to predict and control impurity levels in real-time. nih.govresearchgate.net These models could identify critical process parameters that have the most significant impact on the generation of this specific impurity.

Forced Degradation Modeling: Computational tools can also simulate the degradation pathways of Linezolid under various stress conditions (acidic, basic, oxidative, photolytic). researchgate.net This can help predict whether this compound could be formed as a degradation product and under what conditions, informing stability-indicating method development and storage recommendations.

| Computational Approach | Objective | Potential Impact on this compound Research |

| Quantum Chemistry (DFT) | Model reaction energetics and pathways. | Understand the fundamental mechanisms of formation, guiding synthetic route optimization. |

| Machine Learning (e.g., Random Forest) | Predict outcomes based on historical data. | Develop predictive models for impurity levels based on manufacturing process parameters. nih.gov |

| QSAR/QSPR | Relate chemical structure to properties/activity. | Predict the physicochemical properties and potential reactivity of the impurity based on its structure. nih.gov |

| Molecular Dynamics | Simulate the movement of atoms and molecules. | Investigate the stability of the impurity and its interactions with other molecules in a formulation. mdpi.com |

Exploration of Structure-Relationship within the Linezolid Impurity Profile

A comprehensive understanding of the Linezolid impurity profile requires not just identifying individual impurities but also understanding their structural relationships to the parent API and to each other. Future research should focus on establishing a clear structure-relationship map for the entire family of Linezolid-related compounds.

For this compound, this involves studying how its unique structural features—specifically the presence of the phthalimide group in place of the acetamide (B32628) group—influence its chemical properties and behavior compared to Linezolid. Research should aim to answer questions such as:

How does the phthalimide moiety affect the molecule's stability, solubility, and chromatographic behavior?

Is this compound a precursor to other degradation products under specific stress conditions?

How does its structure relate to its potential toxicological endpoints compared to other Linezolid impurities?

By systematically studying the structure-property and structure-reactivity relationships across the impurity profile, a deeper understanding can be gained. researchgate.net This knowledge is invaluable for designing more robust manufacturing processes that minimize the formation of not just one, but a whole family of structurally related impurities. It can also aid in risk assessment, helping to prioritize the control of impurities that, based on their structure, are more likely to be reactive or toxic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-deacetamide linezolid phthalimide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Begin with a stepwise approach:

Route Selection : Compare nucleophilic substitution or condensation reactions using phthalimide derivatives (e.g., phthalimide standard, CAS 85-41-6) as starting materials .

Condition Optimization : Test solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., DBU) to maximize enantiomeric control and minimize side products.

Purity Assessment : Use HPLC with chiral columns and reference standards to verify enantiomeric ratios .

- Key Considerations : Document reagent grades (e.g., >98% purity) and storage conditions (e.g., 0–6°C for light-sensitive intermediates) .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

Spectral Analysis : Combine H/C NMR to confirm backbone structure, and IR spectroscopy for functional groups (e.g., phthalimide carbonyl stretches at ~1700 cm).

Chiral Resolution : Employ X-ray crystallography or circular dichroism (CD) to resolve stereoisomers, referencing crystallographic databases for comparison .

Cross-Validation : Compare melting points (e.g., phthalimide derivatives typically melt at ~238°C) and chromatographic retention times against known standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound?

- Methodological Answer :

Data Triangulation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) to rule out environmental variability .

Statistical Rigor : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables in bioactivity assays .

Theoretical Alignment : Reconcile discrepancies using computational models (e.g., DFT calculations for stereoelectronic effects) or revisit synthetic pathways to confirm intermediate structures .

Q. What strategies optimize the enantioselective synthesis of this compound while minimizing racemization?

- Methodological Answer :

Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereochemical control .

Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify racemization-prone steps .

Process Simulation : Model temperature and pressure effects on enantiomer stability using Aspen Plus or similar software .

Methodological Frameworks

Q. How to design a robust experimental framework for studying this compound’s mechanism of action?

- Answer :

- Hypothesis-Driven Design : Link aims to established theories (e.g., linezolid’s oxazolidinone pharmacophore inhibiting bacterial ribosomes) and formulate testable hypotheses (e.g., "Phthalimide substitution alters binding kinetics") .

- Controlled Variables : Include negative controls (e.g., non-acetylated analogs) and replicate trials to isolate compound-specific effects .

- Timeline Example :

| Phase | Activity | Duration |

|---|---|---|

| 1 | Synthesis & Purification | 8 weeks |

| 2 | In vitro bioassays | 6 weeks |

| 3 | Data analysis & validation | 4 weeks |

Data Analysis and Interpretation

Q. What statistical and computational tools are critical for analyzing this compound’s structure-activity relationships?

- Methodological Answer :

QSAR Modeling : Use MOE or Schrödinger Suite to correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial activity .

Error Mitigation : Apply Bonferroni correction in multi-variable assays to reduce Type I errors .

Visualization : Generate heatmaps or 3D pharmacophore models to illustrate key interactions (e.g., hydrogen bonding with 23S rRNA) .

Theoretical and Practical Integration

Q. How to align empirical findings with theoretical frameworks in antibiotic resistance studies involving this compound?

- Answer :

- Conceptual Linkage : Frame results within the "lock-and-key" model of ribosomal inhibition, addressing mutations (e.g., 23S rRNA alterations) that may reduce compound efficacy .

- Iterative Refinement : Use contradictory data (e.g., unexpected IC shifts) to refine hypotheses or explore off-target effects via proteomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.